BenchChemオンラインストアへようこそ!

1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-amine;hydrochloride

Water solubility Bioisostere Physicochemical properties

1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-amine hydrochloride (CAS 2490420-58-9) is a spirocyclic oxa-bicyclo[2.1.1]hexane (oxa-BCH) primary amine building block offered as the hydrochloride salt. The compound integrates a 2-oxabicyclo[2.1.1]hexane core—a validated saturated bioisostere of ortho- and meta-disubstituted benzenes —with a spiro-fused cyclobutane ring and a methyl substituent at the bridgehead position.

Molecular Formula C9H16ClNO
Molecular Weight 189.68
CAS No. 2490420-58-9
Cat. No. B2982284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-amine;hydrochloride
CAS2490420-58-9
Molecular FormulaC9H16ClNO
Molecular Weight189.68
Structural Identifiers
SMILESCC12CC(C1)(C3(O2)CCC3)N.Cl
InChIInChI=1S/C9H15NO.ClH/c1-7-5-8(10,6-7)9(11-7)3-2-4-9;/h2-6,10H2,1H3;1H
InChIKeyWFBDQQWDCYJBAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-amine Hydrochloride (CAS 2490420-58-9): Compound-Class Baseline and Procurement Context


1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-amine hydrochloride (CAS 2490420-58-9) is a spirocyclic oxa-bicyclo[2.1.1]hexane (oxa-BCH) primary amine building block offered as the hydrochloride salt . The compound integrates a 2-oxabicyclo[2.1.1]hexane core—a validated saturated bioisostere of ortho- and meta-disubstituted benzenes [1]—with a spiro-fused cyclobutane ring and a methyl substituent at the bridgehead position. This scaffold class has been incorporated into the structures of five drugs and three agrochemicals, demonstrating retained or improved bioactivity alongside enhanced physicochemical properties [2]. The target compound is currently available from specialist research chemical suppliers as a high-purity (typically ≥95%) building block for medicinal chemistry and agrochemical discovery programs .

Why 1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-amine Hydrochloride Cannot Be Replaced by a Generic Analog


In-class substitution of this compound is unreliable due to a confluence of scaffold-level and substituent-level differentiation factors. At the scaffold level, the 2-oxabicyclo[2.1.1]hexane core provides quantifiable physicochemical advantages—water solubility increases of up to >10-fold and lipophilicity reductions (ΔclogP of 1–2 units, ΔlogD of ~0.5 units)—relative to both carbocyclic bicyclo[2.1.1]hexane (BCH) analogs and the ortho-substituted phenyl rings they replace [1][2]. At the substitution level, the spiro-fused cyclobutane introduces conformational restriction distinct from non-spirocyclic oxa-BCH amines or spiro-oxetane analogs (e.g., CAS 2490430-09-4; MW 155.19 vs. 189.68), altering exit-vector geometry, steric bulk, and molecular recognition properties [3]. The 1-methyl substituent further modulates the steric environment around the bridgehead amine, differentiating it from des-methyl or alternative N-substituted analogs. These layered structural variables mean that even close congeners—differing by a single ring size or substitution pattern—can produce divergent physicochemical and pharmacological profiles, making blind substitution a material risk in lead optimization campaigns [4].

Quantitative Differentiation Evidence for 1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-amine Hydrochloride vs. Closest Analogs


Water Solubility Enhancement: 2-Oxabicyclo[2.1.1]hexane Core vs. Ortho-Substituted Phenyl Ring and Carbocyclic BCH Analogs

Replacement of the ortho-substituted phenyl ring in the agrochemicals fluxapyroxad and boscalid with the 2-oxabicyclo[2.1.1]hexane core increases aqueous solubility by 6.2-fold (25 µM → 155 µM) and >10-fold (11 µM → 152 µM), respectively. Critically, the carbocyclic bicyclo[2.1.1]hexane (BCH) analog of fluxapyroxad achieves only a 1.4-fold increase (25 µM → 34 µM), demonstrating that the endocyclic oxygen atom is the dominant driver of the solubility gain [1]. In a broader panel of eight drug/agrochemical pairs, the oxa-BCH core increased water solubility in six out of eight cases, with three cases showing increases of approximately one order of magnitude: Lomitapide (3 µM → 78 µM), Conivaptan (5 µM → 91 µM), and Boscalid (11 µM → 138 µM) [2]. These data are class-level and apply to the 2-oxabicyclo[2.1.1]hexane scaffold incorporated in the target compound.

Water solubility Bioisostere Physicochemical properties

Lipophilicity Reduction: 2-Oxabicyclo[2.1.1]hexane Core vs. Phenyl Ring and Carbocyclic Analogs

Incorporation of the 2-oxabicyclo[2.1.1]hexane core into drug-like molecules consistently reduces calculated lipophilicity (clogP) by 1–2 units across eight diverse bioactive compounds: a decrease of ~1 unit for Lomitapide, Phthalylsulfathiazole, Conivaptan, and Valsartan, and ~2 units for Sonidegib, Fluxapyroxad, Bixafen, and Boscalid [1]. Experimentally measured logD decreased by approximately 0.5 units in five compounds (Sonidegib, Conivaptan, Fluxapyroxad, Bixafen, Boscalid) where the measurements fell within the assay sensitivity range [1]. This lipophilicity-lowering effect is a direct consequence of the endocyclic oxygen atom; carbocyclic BCH analogs lack this polar atom and exhibit higher clogP values closer to the parent phenyl ring [2]. The spiro-fused cyclobutane in the target compound adds additional three-dimensional character (higher fraction sp³) that is expected to further reduce planarity-driven lipophilicity compared to non-spiro oxa-BCH amines [3].

Lipophilicity clogP logD Drug-likeness

Geometric Bioisosterism Validated by X-Ray Crystallography: 2-Oxabicyclo[2.1.1]hexane vs. Ortho-Substituted Phenyl Ring

X-ray crystallographic analysis of 2-oxabicyclo[2.1.1]hexane derivatives confirmed close geometric mimicry of the ortho-substituted phenyl ring. The key inter-substituent distance d is 4.92–4.95 Å for 1,4-disubstituted oxa-BCH (vs. 4.93–5.05 Å for meta-benzene) and the C–C distance r is 2.00–2.02 Å (vs. 2.42 Å for meta-benzene) [1]. For 3,4-disubstituted oxa-BCH mimicking ortho-benzene, exit vector parameters (r, φ₁, φ₂, θ) derived from X-ray structures of compounds 83–85 showed spatial overlap with ortho-substituted phenyl rings [1]. The spiro fusion with cyclobutane in the target compound introduces a non-planar exit vector geometry distinct from simple 2,4- or 3,4-disubstituted oxa-BCH systems, expanding the accessible conformational space beyond what non-spiro oxa-BCH building blocks can achieve [2]. This is particularly relevant for drug targets where the relative orientation of the amine and the cyclobutane ring dictates binding interactions.

X-ray crystallography Exit vector analysis Conformational mimicry

Oxa-Spirocycle Solubility Advantage: Oxygen Incorporation into Spirocyclic Frameworks vs. Carbocyclic Spirocycles

A systematic study of >150 oxa-spirocyclic compounds demonstrated that incorporation of an oxygen atom into the spirocyclic unit dramatically improves water solubility by up to 40-fold compared to traditional (all-carbon) spirocycles, while also reducing lipophilicity [1]. The target compound exemplifies this design principle by combining both the oxygen atom embedded in the bicyclo[2.1.1]hexane core and a spiro-fused cyclobutane ring. Virtual library enumeration of oxa-spirocyclic building blocks yielded >96% lead-likeness index, significantly outperforming libraries generated from carbocyclic spirocycle analogs [1]. Although compound-specific solubility data for CAS 2490420-58-9 are not published, the dual oxa-spiro architecture predicts a solubility advantage over both non-spiro oxa-BCH amines and carbocyclic spiro-BCH amines based on the established structure–property relationships [2].

Oxa-spirocycle Aqueous solubility Lead-likeness

Spiro-BCH Scaffold Novelty: Underexplored Chemical Space vs. Mono- and Fused-BCH Scaffolds

According to a 2026 review and primary research, spiro-bicyclo[2.1.1]hexane (spiro-BCH) derivatives remain relatively underexplored compared to extensively studied mono- and fused-BCH scaffolds [1][2]. A palladium-catalyzed method published in 2026 specifically addresses this gap, providing access to novel spiro-BCH scaffolds with yields up to excellent and broad substrate scope [1]. The target compound, bearing a spiro-fused cyclobutane at the 3-position of the oxa-BCH core, occupies chemical space that is structurally distinct from the more common 1,4- or 3,4-disubstituted oxa-BCH building blocks cataloged by major suppliers . This relative underexploration translates to higher patentability potential: scaffold-hopping from a phenyl ring or a simple BCH to a spiro-oxa-BCH introduces a novel chemotype with a distinct patent landscape compared to saturated congeners [2].

Spiro-BCH Chemical space Patentability 3D scaffolds

Molecular Properties and Synthetic Handle Differentiation vs. Closest Spirocyclic Analog (Oxetane Series)

The closest cataloged analog to the target compound is 1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-amine (CAS 2490430-09-4), which substitutes the cyclobutane spiro-ring with an oxetane . Key differentiating properties: (i) Molecular weight: cyclobutane analog (C₉H₁₆ClNO, MW 189.68) vs. oxetane analog (C₈H₁₃NO₂, MW 155.19) ; (ii) Ring size and conformational profile: cyclobutane (four-membered carbocycle, puckered conformation, ~30° dihedral) vs. oxetane (four-membered oxygen heterocycle, planar, distinct H-bond acceptor capacity); (iii) Exit vector orientation: the spiro cyclobutane projects substituents at angles distinct from the spiro oxetane, leading to different three-dimensional pharmacophore geometries [1]; (iv) Lipophilicity: the cyclobutane ring is more lipophilic than oxetane, providing a tunable parameter for optimizing logD in lead series [2]. Both compounds share the 1-methyl and 4-amine substitution on the oxa-BCH core, but the spiro-ring identity constitutes a critical decision point in building block selection.

Molecular weight Building block Cyclobutane vs. oxetane Medicinal chemistry

High-Value Application Scenarios for 1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-amine Hydrochloride Based on Quantitative Evidence


Ortho-Substituted Phenyl Ring Replacement in Agrochemical Lead Optimization (Fungicide Series)

The 2-oxabicyclo[2.1.1]hexane core has been directly validated as a phenyl ring bioisostere in the fungicides fluxapyroxad and boscalid, where it retained antifungal activity while increasing aqueous solubility by 6.2-fold and >10-fold respectively, and reducing clogP by ~2 units [1][2]. Procurement of the target spiro-oxa-BCH amine building block enables synthesis of novel fluxapyroxad/boscalid analogs that incorporate the added conformational restriction of the spiro-cyclobutane ring, potentially further tuning selectivity against resistant fungal strains. The primary amine handle allows direct coupling to the carboxylic acid pharmacophore present in the SDHI fungicide class.

Fragment-Based Drug Discovery (FBDD) Library Synthesis Targeting sp³-Rich Chemical Space

Virtual library analysis of oxa-spirocyclic building blocks demonstrated >96% lead-likeness index, substantially higher than carbocyclic spirocycle libraries [1]. The target compound—with its primary amine, spiro-cyclobutane, and oxa-BCH core—serves as an ideal fragment elaboration point for generating diverse lead-like libraries via amide coupling, reductive amination, or sulfonamide formation. The molecular weight (189.68 g/mol as HCl salt) and the sp³-rich character align with the 'escape from flatland' paradigm, where increased fraction sp³ correlates with improved clinical success rates [2].

CNS Drug Discovery Programs Requiring Balanced Lipophilicity and Conformational Restriction

The oxa-BCH scaffold reduces lipophilicity by 1–2 clogP units compared to phenyl ring counterparts, bringing compounds into the favorable CNS drug space (clogP 2–4) [1]. The spiro-cyclobutane ring provides conformational pre-organization that can enhance target binding entropy while the cyclobutane moiety (vs. oxetane) avoids introducing additional H-bond acceptors that would increase TPSA beyond CNS-desirable ranges (typically <70 Ų) [2]. The primary amine hydrochloride salt offers excellent aqueous solubility for in vitro assay preparation, a practical procurement consideration.

Patent-Free Scaffold-Hopping in Competitive Generic or Fast-Follower Programs

Spiro-BCH scaffolds have been explicitly identified as underexplored relative to extensively patented mono- and fused-BCH chemotypes [1][2]. For pharmaceutical or agrochemical companies seeking to bypass composition-of-matter patents on phenyl-containing drugs or agrochemicals, the spiro-oxa-BCH amine building block offers a structurally distinct, three-dimensional replacement with validated bioisosteric properties. The combination of the endocyclic oxygen (solubility advantage), spiro-cyclobutane (conformational novelty), and primary amine (synthetic versatility) provides multiple points of differentiation from prior art while retaining the geometric mimicry of the ortho-substituted phenyl pharmacophore [3].

Quote Request

Request a Quote for 1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-amine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.